1-(2-Methoxycyclopent-1-en-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxycyclopent-1-en-1-yl)ethan-1-one is a chemical compound with the molecular formula C8H12O2 It is a ketone derivative with a cyclopentene ring substituted with a methoxy group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxycyclopent-1-en-1-yl)ethan-1-one typically involves the reaction of cyclopentadiene with methanol in the presence of an acid catalyst to form 2-methoxycyclopent-1-ene. This intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography ensures the efficient production of high-quality compound .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxycyclopent-1-en-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Methoxycyclopent-1-en-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methoxycyclopent-1-en-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the methoxy group can participate in hydrophobic interactions, further modulating the compound’s effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methylcyclopent-1-en-1-yl)ethan-1-one: Similar structure but with a methyl group instead of a methoxy group.
1-(2-Methoxycyclopent-1-en-1-yl)propan-1-one: Similar structure but with a propanone moiety instead of an ethanone moiety.
Uniqueness
1-(2-Methoxycyclopent-1-en-1-yl)ethan-1-one is unique due to the presence of both a methoxy group and a ketone group on a cyclopentene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
89540-14-7 |
---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1-(2-methoxycyclopenten-1-yl)ethanone |
InChI |
InChI=1S/C8H12O2/c1-6(9)7-4-3-5-8(7)10-2/h3-5H2,1-2H3 |
InChI Key |
SRULMQLYKKAILV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(CCC1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.